molecular formula C18H16N2O4 B8573079 2-(4-TERT-BUTYLPHENYL)-4-NITROISOINDOLE-1,3-DIONE CAS No. 340987-21-5

2-(4-TERT-BUTYLPHENYL)-4-NITROISOINDOLE-1,3-DIONE

Cat. No.: B8573079
CAS No.: 340987-21-5
M. Wt: 324.3 g/mol
InChI Key: WKGBCSGFQFPQAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-TERT-BUTYLPHENYL)-4-NITROISOINDOLE-1,3-DIONE is an organic compound characterized by its unique structure, which includes a tert-butyl group attached to a phenyl ring, a nitro group, and an isoindole-1,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-TERT-BUTYLPHENYL)-4-NITROISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The choice of solvents, temperature, and pressure conditions are crucial factors in scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-TERT-BUTYLPHENYL)-4-NITROISOINDOLE-1,3-DIONE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing agent.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine group.

    Reduction: Formation of an amine derivative.

    Substitution: Introduction of halogen atoms or other substituents onto the phenyl ring.

Scientific Research Applications

2-(4-TERT-BUTYLPHENYL)-4-NITROISOINDOLE-1,3-DIONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-TERT-BUTYLPHENYL)-4-NITROISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, influencing cellular pathways and enzyme activities. The compound’s structure allows it to interact with various biological molecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-TERT-BUTYLPHENYL)-4-NITROISOINDOLE-1,3-DIONE is unique due to its combination of a tert-butyl group, a nitro group, and an isoindole-1,3-dione moiety. This unique structure imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

CAS No.

340987-21-5

Molecular Formula

C18H16N2O4

Molecular Weight

324.3 g/mol

IUPAC Name

2-(4-tert-butylphenyl)-4-nitroisoindole-1,3-dione

InChI

InChI=1S/C18H16N2O4/c1-18(2,3)11-7-9-12(10-8-11)19-16(21)13-5-4-6-14(20(23)24)15(13)17(19)22/h4-10H,1-3H3

InChI Key

WKGBCSGFQFPQAB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 25 mL round bottomed flask, 3-nitrophthalic acid (1 g, 4.7 mmol) was suspended in 1,2-dichlorobenzene (3 mL). To this was added 4-tert-butylaniline (3 mL, 18.8 mmol). The reaction was heated to 150° C., resulting in a blood red solution. The reaction was held at 150° C. for 2.5 h, then poured into a 125 mL Erlenmeyer flask. Precipitation began to occur and 50 mL of Et2O was added to the flask. The suspension was stirred for 15 h and filtered. The filtered cake was washed copiously with Et2O and dried in vacuo at 30° C. for 4 h to afford a white brittle powder. No further purification was performed on this compound. MS (ES+): 325.1(M+H)+. Calc'd for C18H16N2O4-324.33.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two

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